Cas no 11031-85-9 (6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,24-dodecahydro-16,17,19,21,23,24,27-heptahydroxy-4,8,12,16,18,22,24,26-octamethyl-5,11-dioxo-,methyl ester, stereoisomer (9CI))
![6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,24-dodecahydro-16,17,19,21,23,24,27-heptahydroxy-4,8,12,16,18,22,24,26-octamethyl-5,11-dioxo-,methyl ester, stereoisomer (9CI) structure](https://de.kuujia.com/scimg/cas/11031-85-9x500.png)
11031-85-9 structure
Produktname:6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,24-dodecahydro-16,17,19,21,23,24,27-heptahydroxy-4,8,12,16,18,22,24,26-octamethyl-5,11-dioxo-,methyl ester, stereoisomer (9CI)
6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,24-dodecahydro-16,17,19,21,23,24,27-heptahydroxy-4,8,12,16,18,22,24,26-octamethyl-5,11-dioxo-,methyl ester, stereoisomer (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,24-dodecahydro-16,17,19,21,23,24,27-heptahydroxy-4,8,12,16,18,22,24,26-octamethyl-5,11-dioxo-,methyl ester, stereoisomer (9CI)
- 6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,
- 6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,24-dodecahydro-16,17,19,21,23,24,27-heptahydroxy-4,8,12,16,18,22,24,26-octa
- Streptovaricin G
- 16-hydroxy-streptovaricinoic acid 17-lactone
- 16-Hydroxystreptovaricinoic acid 20,17-lactone
- 16-hydroxy-streptovaricinoic acid methyl ester
- Nsc156218
- streptovaricin-F
- streptovaricin-FG
- streptovaricin-G
- Streptovaricinoic acid, 16-hydroxy-, 20,17-lactone
- UL69L4E3DD
- 11031-85-9
- Streptovaricinoic acid, 16-hydroxy-, methyl ester
- NSC-156219
- DTXSID001016975
- STREPTOVARICIN G [MI]
- Q27291124
- UNII-UL69L4E3DD
-
- Inchi: InChI=1S/C40H51NO15/c1-16-12-11-13-39(8,51)35(47)20(5)29(44)26(38(50)53-10)30(45)21(6)36(48)40(9,52)14-17(2)32-25-23-24(28(43)19(4)33(25)55-15-54-32)31(46)27(41-37(16)49)18(3)34(23)56-22(7)42/h11-14,20-21,26,29-30,35-36,43-45,47-48,51-52H,15H2,1-10H3,(H,41,49)/b13-11+,16-12-,17-14+
- InChI-Schlüssel: LZKMXDAQCQQAHR-BZIONEBQSA-N
- Lächelt: COC(C1C(O)C(C)C(O)C(C)(O)C=CC=C(C)C(=O)NC2=C(C(OC(=O)C)=C3C(C2=O)=C(C(=C2OCOC(=C32)C(C)=CC(C)(O)C(O)C(C)C1O)C)O)C)=O |t:13,15,44|
Berechnete Eigenschaften
- Genaue Masse: 785.32600
- Monoisotopenmasse: 785.326
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 15
- Schwere Atomanzahl: 56
- Anzahl drehbarer Bindungen: 4
- Komplexität: 1960
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 9
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 3
- Topologische Polaroberfläche: 259Ų
- XLogP3: 1.2
Experimentelle Eigenschaften
- Dichte: 1.42
- Siedepunkt: 856.8°C at 760 mmHg
- Flammpunkt: 472°C
- Brechungsindex: 1.632
- PSA: 258.84000
- LogP: 2.35750
6,9-Metheno-9H-1,3-dioxino[4,5,6-uv][4]benzazacyclotricosine-20-carboxylicacid,7-(acetyloxy)-5,10,11,16,17,18,19,20,21,22,23,24-dodecahydro-16,17,19,21,23,24,27-heptahydroxy-4,8,12,16,18,22,24,26-octamethyl-5,11-dioxo-,methyl ester, stereoisomer (9CI) Verwandte Literatur
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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